![molecular formula C16H17N3O4S B2982912 N-(5-(furan-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide CAS No. 1396677-74-9](/img/structure/B2982912.png)
N-(5-(furan-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(5-(furan-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide” is a complex organic compound. It consists of a furan ring with a carbonyl group at the 2-position . The compound is part of a class of heterocyclic organic compounds known as furan/thiophene-2-carboxamide derivatives .
Synthesis Analysis
The synthesis of this compound involves several steps. The acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol gives N-(pyridin-2-yl)furan-2-carboxamide. This compound is then treated with excess P2S5 in anhydrous toluene to afford the corresponding carbothioamide. This carbothioamide is then oxidized with potassium ferricyanide in an alkaline medium to yield the final product .Molecular Structure Analysis
The molecular structure of this compound was elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . The dihedral angle between the furan and pyridine rings is 73.52(14)° .Chemical Reactions Analysis
The compound undergoes various electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation . The substituent enters exclusively the 5-position of the furan ring .Physical and Chemical Properties Analysis
The compound crystallizes in an orthorhombic lattice with a space group of Pca21 . The energies of frontier molecular orbitals were computed to provide knowledge about the global reactivity and charge transfer property of the compound .科学的研究の応用
Synthesis and Structural Analysis
Researchers have developed synthetic pathways to create novel compounds with structures related to "N-(5-(furan-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide," focusing on their structural analysis and potential biological activities. For example, the synthesis of dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines has shown significant antiprotozoal activity, highlighting the importance of the furan moiety in biological interactions (Ismail et al., 2004). Similarly, the preparation of fused 1,3-cyclohexadiene systems through the intramolecular Diels–Alder reaction of 2-pyrone-6-carboxamides demonstrates the versatility of these compounds in synthesizing complex polycyclic structures (Noguchi et al., 1986).
Biological Applications
The investigation into the biological applications of these compounds has revealed their potential in various therapeutic areas. Compounds like 2-(furan-2-yl)thiazolo[5,4-f]quinoline, synthesized from the coupling of quinoline-6-amine with furan-2-carbonyl chloride, have been subjected to electrophilic substitution reactions, suggesting their adaptability for further chemical modifications with potential biological relevance (El’chaninov et al., 2017).
Antimicrobial and Antitumor Potential
Research on compounds with similar structures has shown promising antimicrobial and antitumor properties. For instance, the synthesis and testing of thieno[2,3-b]pyridines and furo[2,3-b]pyridines derivatives have identified compounds with significant antiproliferative activity against various cancer cell lines, indicating the potential of these compounds in cancer therapy (Hung et al., 2014).
将来の方向性
特性
IUPAC Name |
N-[5-(furan-2-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c20-14(11-3-1-7-22-11)18-16-17-10-5-6-19(9-13(10)24-16)15(21)12-4-2-8-23-12/h2,4,8,11H,1,3,5-7,9H2,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVTKYUMGWRNFMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=NC3=C(S2)CN(CC3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2-dimethyl-N-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-8-yl]propanamide](/img/structure/B2982831.png)
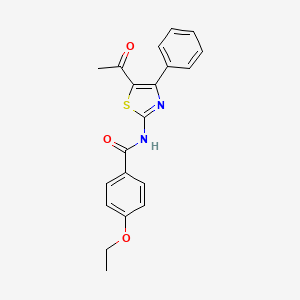

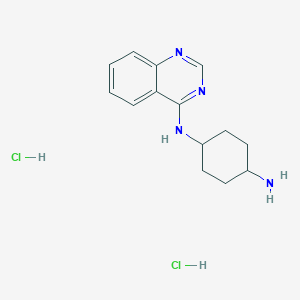
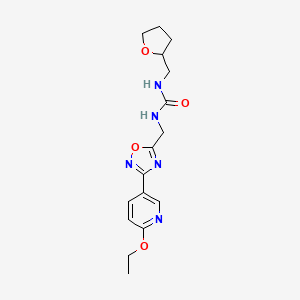
![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)nicotinamide](/img/structure/B2982843.png)
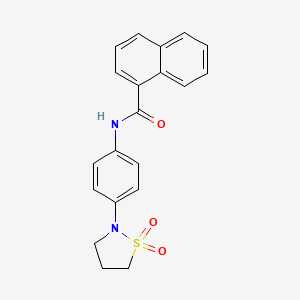
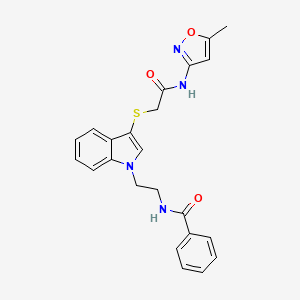
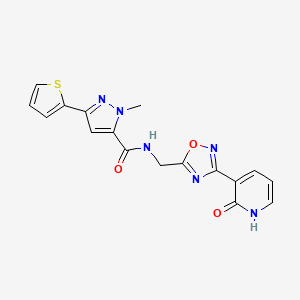
![3-[1-(4-chlorophenyl)-2-nitroethyl]-2-phenyl-1H-indole](/img/structure/B2982848.png)
![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2982850.png)
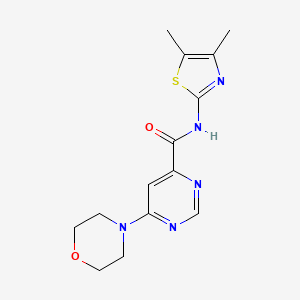
![1-(3-Bromophenyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2982852.png)
